molecular formula C9H7NO4 B2473312 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 24132-22-7

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B2473312
CAS No.: 24132-22-7
M. Wt: 193.158
InChI Key: WNFLNPVDIMTEKM-UHFFFAOYSA-N
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Description

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is an organic compound belonging to the class of benzoxazines It is characterized by a benzene ring fused to an oxazine ring, with a carboxylic acid group at the 2-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the reaction of an amine with formaldehyde and a phenol derivative. One common method is the two-step synthesis described by Holly and Cope, where an N,N-dihydroxymethylamine intermediate is formed at lower temperatures and then reacts with the phenol derivative at elevated temperatures to form the oxazine ring . This method, however, has drawbacks such as a slow reaction rate and the need for large amounts of solvent.

Industrial Production Methods

Industrial production methods for this compound may involve solventless synthesis to overcome the environmental and cost issues associated with traditional methods. This approach involves the formation of a perhydro-triazine intermediate from the reaction of formaldehyde with benzylamine, which then cyclizes to form the oxazine ring .

Chemical Reactions Analysis

Types of Reactions

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group. These functional groups confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFLNPVDIMTEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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